3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
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Overview
Description
3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a complex organic compound that features a unique combination of indole, sulfonyl, and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.
Acetylation: The brominated indole is acetylated using acetic anhydride in the presence of a base such as pyridine.
Sulfonylation: The acetylated indole undergoes sulfonylation with a sulfonyl chloride in the presence of a base like triethylamine.
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl3).
Coupling Reaction: Finally, the sulfonylated indole and the isoquinoline derivative are coupled through a nucleophilic substitution reaction to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and isoquinoline moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole and isoquinoline rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the interactions of indole and isoquinoline derivatives with biological macromolecules such as proteins and nucleic acids. Its brominated indole moiety can be particularly useful in studying halogen bonding interactions.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological activities. The indole and isoquinoline moieties are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The indole and isoquinoline moieties could engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-acetylindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-((1-acetyl-5-chloroindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
3-((1-acetyl-5-methylindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Features a methyl group instead of bromine, which may influence its steric and electronic characteristics.
Uniqueness
The presence of the bromine atom in 3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one distinguishes it from similar compounds. Bromine can participate in unique halogen bonding interactions, which may enhance its binding affinity to biological targets or alter its reactivity in chemical transformations.
Properties
IUPAC Name |
3-[(1-acetyl-5-bromo-2,3-dihydroindol-7-yl)sulfonyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4S/c1-15(26)25-10-7-17-12-19(23)13-20(22(17)25)30(28,29)11-8-21(27)24-9-6-16-4-2-3-5-18(16)14-24/h2-5,12-13H,6-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQVQNGPWTVVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)Br)S(=O)(=O)CCC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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